molecular formula C22H26N2O5 B2778448 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide CAS No. 2034392-29-3

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide

Cat. No. B2778448
CAS RN: 2034392-29-3
M. Wt: 398.459
InChI Key: CHAXJEBFSUSPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methoxynaphthalen-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Excitatory Amino Acid Transporter 2 (EAAT2) Modulation

This compound has been identified as a modulator of the EAAT2, which plays a critical role in the regulation of excitatory neurotransmission in the central nervous system. Modulation of EAAT2 is a promising strategy for the treatment of neurological disorders, such as epilepsy, where the compound could potentially reduce seizure activity by enhancing glutamate uptake .

Antiseizure Activity

Linked to its role as an EAAT2 modulator, this compound has demonstrated potent antiseizure activity in vivo. This suggests its potential application in the development of new antiepileptic drugs, offering a novel approach to managing seizure disorders .

Drug-like Properties for Oral Bioavailability

The compound has been characterized with drug-like properties that make it suitable for oral administration. This is particularly important for chronic conditions that require long-term medication management, ensuring patient compliance and ease of use .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-methoxynaphthalen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-28-19-8-6-16-4-2-3-5-17(16)18(19)7-9-20(25)23-12-14-29-15-13-24-21(26)10-11-22(24)27/h2-6,8H,7,9-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAXJEBFSUSPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCCOCCN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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